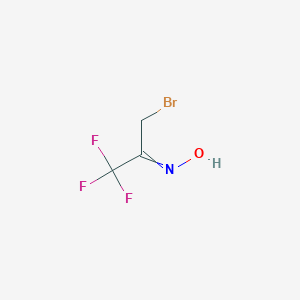

3-Bromo-1,1,1-trifluoroacetone oxime

Descripción general

Descripción

3-Bromo-1,1,1-trifluoroacetone (BTFA, CAS 431-35-6) is a fluorinated organic compound with the molecular formula C₃H₂BrF₃O and a molecular weight of 190.95 g/mol . It is characterized by a trifluoromethyl (-CF₃) group, a bromine atom at the β-carbon, and a ketone functionality. BTFA is a colorless to pale yellow liquid with a boiling point of 87°C, density of 1.83 g/cm³, and a reactive tertiary bromide .

Métodos De Preparación

The synthesis of 3-Bromo-1,1,1-trifluoroacetone oxime typically involves the reaction of 3-Bromo-1,1,1-trifluoroacetone with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the oxime group. The general reaction can be represented as follows:

CF3COCH2Br+NH2OH→CF3C(=NOH)CH2Br

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The reaction is typically conducted in a solvent such as ethanol or methanol, and the product is purified through recrystallization or distillation.

Análisis De Reacciones Químicas

3-Bromo-1,1,1-trifluoroacetone oxime undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

Oxidation Reactions: The oxime group can be oxidized to form nitroso compounds, which are highly reactive intermediates.

Reduction Reactions: The oxime group can be reduced to form amines, which can further react to form various derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Bromo-1,1,1-trifluoroacetone oxime serves as a valuable reagent in organic synthesis. Its unique structure allows for the introduction of bromine and trifluoromethyl groups into organic molecules, which are important in the development of pharmaceuticals and agrochemicals.

Key Applications:

- Synthesis of Fluorinated Compounds: The trifluoromethyl group is a significant pharmacophore in medicinal chemistry. Compounds containing this moiety often exhibit enhanced biological activity and metabolic stability.

- Intermediate in Drug Development: It has been utilized as an intermediate in synthesizing various biologically active compounds, including potential anti-cancer agents and antibiotics .

Medicinal Chemistry

The compound's potential in medicinal chemistry is noteworthy. Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.

Case Studies:

- A study highlighted the use of this compound derivatives in developing new antibacterial agents. The incorporation of trifluoromethyl groups was shown to enhance the potency of these compounds against resistant bacterial strains .

- Research involving the compound has also indicated its role as a precursor for developing novel anticancer drugs by modifying its structure to improve efficacy and reduce side effects .

Analytical Chemistry

In analytical chemistry, this compound is utilized for various analytical applications due to its reactivity and ability to form stable derivatives.

Applications:

- Chromatography: It is employed in chromatographic techniques to separate and analyze complex mixtures of organic compounds.

- Spectroscopic Studies: The compound's unique spectral properties make it suitable for use in NMR and IR spectroscopy, aiding in the structural elucidation of other chemical entities .

Biochemical Applications

The compound is also significant in biochemistry, particularly in proteomics research. Its ability to react with specific biomolecules allows it to serve as a tool for studying protein interactions and modifications.

Applications:

- Proteomics Research: this compound is used to label proteins for mass spectrometry analysis, facilitating the identification and quantification of proteins in complex biological samples .

- Enzyme Inhibition Studies: Research has indicated that derivatives of this compound can act as enzyme inhibitors, providing insights into enzyme mechanisms and potential therapeutic targets .

Mecanismo De Acción

The mechanism of action of 3-Bromo-1,1,1-trifluoroacetone oxime involves its reactivity with various biological molecules. The oxime group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or modification. The bromine atom can also participate in nucleophilic substitution reactions, further modifying the target molecules. These interactions can affect various molecular pathways and biological processes.

Comparación Con Compuestos Similares

Structural Analogs

2.1.1. 1,1-Dibromo-3,3,3-trifluoroacetone (CAS 431-67-4)

- Molecular Formula : C₃Br₂F₃O

- Molecular Weight : 269.84 g/mol .

- Key Differences :

- Contains two bromine atoms at the α-carbon, increasing steric bulk and altering reactivity compared to BTFA.

- Higher molecular weight and reduced solubility in aqueous buffers limit its utility in protein labeling.

- Applications: Primarily used as an intermediate in organofluorine synthesis .

2.1.2. Bromoacetone (CAS 598-31-2)

- Molecular Formula : C₃H₅BrO

- Molecular Weight : 136.98 g/mol .

- Key Differences :

- Lacks the trifluoromethyl group, reducing electrophilicity and NMR utility.

- Simpler structure with a primary bromide , making it more reactive in nucleophilic substitutions.

- Applications : Used in synthesizing azole antifungal agents but unsuitable for 19F NMR due to the absence of fluorine .

Functional Analogs

2.2.1. Hexafluoroacetylacetone (HFAA, CAS 1522-22-1)

- Molecular Formula : C₅H₄F₆O₂

- Molecular Weight : 210.08 g/mol .

- Key Differences :

- Contains two ketone groups and six fluorine atoms, acting as a chelating agent for metals.

- Lacks a reactive halogen, making it unsuitable for covalent labeling but ideal for coordination chemistry.

- Applications : Used in gas chromatography and metal ion extraction .

2.2.2. 2,2,2-Trifluoroethanethiol (TFET)

- Molecular Formula : C₂H₃F₃S

- Molecular Weight : 116.10 g/mol .

- Key Differences :

- A thiol-reactive fluorinated probe with a smaller size, minimizing steric interference in proteins.

- Provides a weaker 19F NMR signal compared to BTFA’s trifluoromethyl group.

- Applications : Labels cysteine residues but is less favored for large proteins due to signal limitations .

Reactivity and Stability Comparison

Research Findings

- BTFA in BRAF Kinase Studies : 19F NMR of BTFA-labeled BRAF revealed two conformational states (αC-in and αC-out), critical for understanding allosteric regulation .

- BTFA vs. TFET in Ubiquitin Labeling : BTFA provided a stronger 19F NMR signal for tracking K63-linked ubiquitin dimers, whereas TFET’s signal was obscured in high-molecular-weight complexes .

- Synthetic Utility: BTFA enabled iridium-catalyzed C-H trifluoromethylation of benzoic acids, yielding bioactive isocoumarins in 60–85% yields , outperforming non-fluorinated analogs in reaction efficiency.

Actividad Biológica

3-Bromo-1,1,1-trifluoroacetone oxime (CAS Number: 117341-57-8) is an organic compound characterized by its unique structure, featuring a bromine atom, three fluorine atoms, and an oxime functional group. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. Its electrophilic nature and the ability to form covalent bonds with nucleophiles contribute to its reactivity and potential therapeutic applications.

- Molecular Formula : C₃H₃BrF₃NO

- Molecular Weight : 205.96 g/mol

- Physical State : Colorless to light yellow liquid

- Boiling Point : Approximately 88 °C

- Density : 1.82 g/cm³

The biological activity of this compound primarily involves its interaction with various molecular targets through its reactive functional groups. The oxime group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The presence of both bromine and trifluoromethyl groups enhances the compound’s reactivity and stability.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Its ability to form stable complexes with active site residues in enzymes allows it to modulate enzymatic activity effectively. For instance, studies have shown that it can inhibit certain proteases by covalently modifying serine residues in the active site.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The electrophilic nature of the compound allows it to interact with microbial enzymes, potentially disrupting their function and leading to cell death. Further studies are needed to quantify its efficacy against specific pathogens.

Drug Development

Due to its unique structural features and biological activity, this compound is being explored as a precursor in drug synthesis. Its derivatives may possess enhanced pharmacological properties suitable for treating various diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Enzyme Inhibition Study | Demonstrated that this compound effectively inhibits serine proteases by forming covalent bonds with the active site residues. |

| Antimicrobial Activity Assessment | Showed promising results against Gram-positive bacteria; further research is necessary for broader spectrum analysis. |

| Synthesis of Drug Derivatives | Utilized in the synthesis of cyclic tetrapeptides with potential anticancer activity; demonstrated improved binding affinity compared to parent compounds. |

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-1,1,1-trifluoroacetone | C₃H₂BrF₃O | Lacks the oxime functionality; less reactive |

| 3-Chloro-1,1,1-trifluoroacetone oxime | C₃H₃ClF₃NO | Chlorine instead of bromine; different reactivity profile |

| 3-Iodo-1,1,1-trifluoroacetone oxime | C₃H₃IF₃NO | Iodine substituent; potential variations in biological activity |

Q & A

Basic Question: What are the key considerations for synthesizing and purifying 3-bromo-1,1,1-trifluoroacetone?

Methodological Answer :

- Synthesis : The compound is typically synthesized via bromination of 1,1,1-trifluoroacetone using brominating agents like HBr or Br₂ under controlled conditions. Key parameters include maintaining anhydrous conditions and low temperatures (0–5°C) to minimize side reactions .

- Purification : Distillation is the primary method, with a boiling point of 85–87°C and a density of 1.839 g/cm³. Post-distillation, purity (>97%) can be confirmed via GC-MS or ¹H/¹⁹F NMR .

- Handling : Due to its volatility and lachrymatory properties, synthesis should be conducted in a fume hood with appropriate PPE.

Basic Question: What safety protocols are critical for handling 3-bromo-1,1,1-trifluoroacetone in laboratory settings?

Methodological Answer :

- Hazard Classification : Classified under H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use nitrile gloves, goggles, and respiratory protection when handling aerosols .

- Storage : Store in amber glass bottles at ambient temperatures, away from light and moisture. Ensure containers are tightly sealed to prevent oxidation or hydrolysis .

- Waste Disposal : Neutralize with a 10% sodium bicarbonate solution before disposal in halogenated waste containers .

Advanced Question: How can 3-bromo-1,1,1-trifluoroacetone be used as a probe in ¹⁹F NMR studies of protein conformational dynamics?

Methodological Answer :

- Labeling Protocol :

- Data Acquisition :

- Use ¹⁹F NMR to detect slow conformational exchange between open/closed states (e.g., in cpSRP43 or CYP121A1). Two distinct peaks (e.g., 2–3 ppm apart) indicate slow exchange kinetics .

- Overfitting risks in deconvolution can be mitigated using objective model selection algorithms (e.g., residual error analysis) .

Advanced Question: How does 3-bromo-1,1,1-trifluoroacetone enable indirect trifluoromethylation in organic synthesis?

Methodological Answer :

- Catalytic Mechanism :

- Iridium-Catalyzed C-H Activation : The compound acts as a CF₃ source in iridium-catalyzed ortho-selective alkylation of benzoic acids. Ligands like Cp*IrCl₂ enhance regioselectivity .

- Cyclization : Silver acetate promotes intermolecular cyclization to form 3-trifluoromethyl isocoumarins. Yields range from 50–85%, depending on substituent steric effects .

- Optimization :

- Use anhydrous DMF as a solvent and maintain inert conditions (N₂/Ar atmosphere) to prevent side reactions.

- Monitor reaction progress via TLC (Rf ~0.4 in hexane/ethyl acetate 3:1).

Advanced Question: What experimental challenges arise when interpreting ¹⁹F NMR data from 3-bromo-1,1,1-trifluoroacetone-labeled proteins?

Methodological Answer :

- Spectral Complexity :

- Multiple conformations (e.g., CYP121A1 FG loop) may produce overlapping peaks. For example, S171C mutants labeled with the compound show three distinct resonances (f1, f2, f3), requiring high-field NMR (≥600 MHz) for resolution .

- Deconvolution Strategies :

- Validation : Cross-validate with X-ray crystallography or cryo-EM to confirm conformational states .

Advanced Question: How does 3-bromo-1,1,1-trifluoroacetone compare to other fluorine probes in studying membrane protein interactions?

Methodological Answer :

- Advantages :

- Limitations :

Propiedades

IUPAC Name |

N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrF3NO/c4-1-2(8-9)3(5,6)7/h9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAMTJKIIPLJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=NO)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382012 | |

| Record name | 2-Propanone,3-bromo-1,1,1-trifluoro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117341-57-8 | |

| Record name | 2-Propanone,3-bromo-1,1,1-trifluoro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.